2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethanal or 2-(2,3-Dihydro-1-benzofuran-6-yl)ethanoic acid.
Reduction: Formation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethane.
Substitution: Formation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethyl halides or amines.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
Benzofuran: Lacks the dihydro component but shares the benzofuran core structure.
2-(2,3-Dihydro-1-benzofuran-6-yl)ethanal: An oxidized form of the compound.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRIXUXGQDDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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